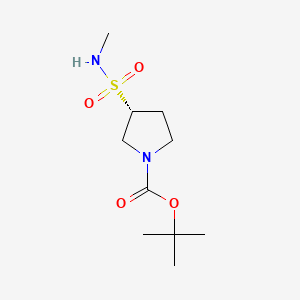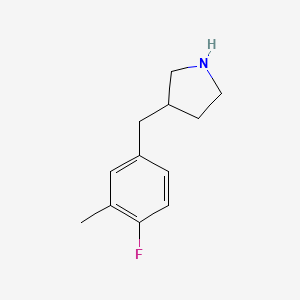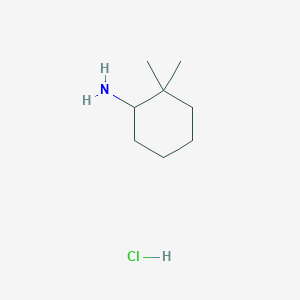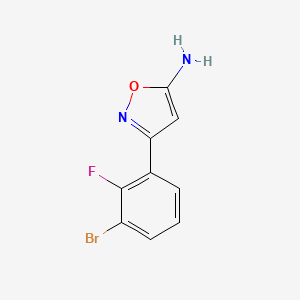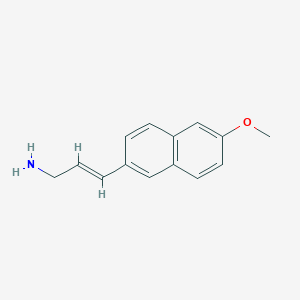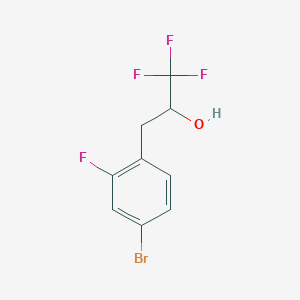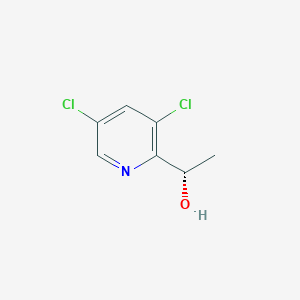
(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol is a chiral compound featuring a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and an ethan-1-ol group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichloropyridine.
Chiral Catalyst: A chiral catalyst is used to introduce the chiral center at the 2-position of the pyridine ring.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimization of Reaction Parameters: Optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms under basic conditions.
Major Products
Oxidation: Formation of 3,5-dichloropyridine-2-carboxylic acid.
Reduction: Formation of 3,5-dichloropyridin-2-ylmethanamine.
Substitution: Formation of 3,5-dichloropyridin-2-yl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol: The enantiomer of the compound with opposite chirality.
3,5-Dichloropyridine: The parent compound without the ethan-1-ol group.
1-(3,5-Dichloropyridin-2-yl)ethan-1-one: A related compound with a ketone group instead of an alcohol group.
Uniqueness
(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomer or other related compounds. This uniqueness makes it valuable in applications where chirality plays a crucial role, such as in drug development and asymmetric synthesis.
Propiedades
Fórmula molecular |
C7H7Cl2NO |
|---|---|
Peso molecular |
192.04 g/mol |
Nombre IUPAC |
(1S)-1-(3,5-dichloropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H7Cl2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-4,11H,1H3/t4-/m0/s1 |
Clave InChI |
GCKKGQQQVAQCQU-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=C(C=N1)Cl)Cl)O |
SMILES canónico |
CC(C1=C(C=C(C=N1)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole](/img/structure/B13588356.png)
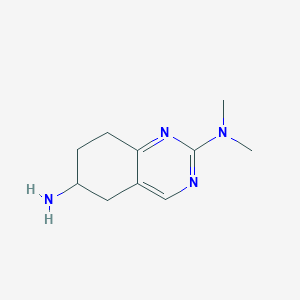

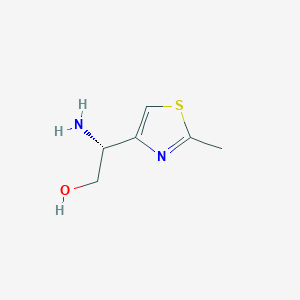

![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13588392.png)
![rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine](/img/structure/B13588394.png)
![4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B13588397.png)
